REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=O.ClCC(=N)OCC.[NH2:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[NH:22][CH2:23][CH2:24][CH3:25])[C:17]#[N:18].C(N(CC)CC)C>C(OCC)(=O)C.O.C(O)(=O)C>[CH2:23]([N:22]1[C:21]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=2[N:13]=[C:3]1[CH2:2][Cl:1])[CH2:24][CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(OCC)=N
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CC1NCCC
|
Name
|
|
Quantity
|
4.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic solution is washed twice with 1.0 M sodium hydroxide (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of 0.25 M KH2PO4 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid recrystallized
|
Type
|
TEMPERATURE
|
Details
|
by heating in ethyl acetate (20 mL)
|
Type
|
ADDITION
|
Details
|
adding hexane (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(=NC2=C1C=CC(=C2)C#N)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |